molecular formula C4H6O4 B097156 3-Methoxy-3-oxopropanoic acid CAS No. 16695-14-0

3-Methoxy-3-oxopropanoic acid

Cat. No.: B097156
CAS No.: 16695-14-0
M. Wt: 118.09 g/mol
InChI Key: PBVZQAXFSQKDKK-UHFFFAOYSA-N
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Description

3-Methoxy-3-oxopropanoic acid is an organic compound with the molecular formula C₄H₆O₄. It is also known as monomethyl malonate. This compound is characterized by the presence of a methoxy group and a keto group attached to a propanoic acid backbone. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-3-oxopropanoic acid can be synthesized through several methods. One common method involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst, followed by hydrolysis of the ester to yield the desired acid. Another method involves the reaction of methyl chloroformate with sodium malonate under basic conditions, followed by acidification to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification and hydrolysis processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced separation techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-3-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

MOPA serves as a versatile intermediate in organic synthesis. It is utilized for:

  • Synthesis of Pharmaceuticals : MOPA is employed in the development of complex drug molecules due to its ability to undergo various chemical transformations such as oxidation and reduction.
  • Preparation of Functionalized Derivatives : The compound can be modified to produce derivatives with specific biological activities .

Biochemical Studies

In biological research, MOPA is used to investigate:

  • Enzyme Mechanisms : It acts as a substrate for certain enzymes, helping researchers understand metabolic pathways and enzyme kinetics.
  • Metabolic Pathways : Its derivatives may exhibit bioactivity due to the presence of functional groups that participate in biological reactions .

Medical Applications

Research into MOPA's therapeutic potential includes:

  • Drug Development : MOPA is explored as a precursor for synthesizing new drugs aimed at treating various diseases. Its structural features suggest possible interactions with biological systems that could lead to novel therapeutic agents.

Industrial Applications

MOPA is also valuable in industrial settings for:

  • Production of Polymers and Resins : It is used in the synthesis of materials that require specific chemical properties derived from its unique structure .

Case Study 1: Synthesis of Quinolinyl Derivatives

A study demonstrated the use of MOPA in synthesizing quinolinyl derivatives, which are important for their potential antimalarial activity. The synthesis involved hydrolysis of pyranoquinolinedione using MOPA as a key intermediate, showcasing its utility in producing biologically active compounds .

Case Study 2: Enzyme Inhibition Studies

Another investigation focused on MOPA's role in inhibiting specific enzymes involved in metabolic pathways. The compound was found to bind effectively to enzyme active sites, providing insights into its potential as an inhibitor for therapeutic applications.

Mechanism of Action

The mechanism of action of 3-methoxy-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. In biochemical studies, it is known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-3-oxopropanoic acid is unique due to the presence of both a methoxy group and a keto group on the propanoic acid backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .

Biological Activity

3-Methoxy-3-oxopropanoic acid (CAS Number: 16695-14-0) is an organic compound with notable structural features, including a methoxy group and a ketone functional group. This compound is recognized for its potential applications in organic synthesis and its interactions within biological systems. Despite limited specific documentation on its biological activities, the characteristics of this compound suggest it may influence various metabolic pathways and enzyme interactions.

The molecular formula of this compound is C4H6O4C_4H_6O_4 with a molecular weight of approximately 118.09 g/mol. It has a density of about 1.3 g/cm³ and a boiling point of approximately 232.1 °C . The compound's structure allows it to be utilized as an intermediate in various chemical reactions, which can lead to the synthesis of bioactive derivatives.

PropertyValue
Molecular FormulaC₄H₆O₄
Molecular Weight118.09 g/mol
Density1.3 g/cm³
Boiling Point232.1 °C
SynonymsMethyl hydrogen malonate, Monomethyl malonate

Enzyme Interactions

The presence of both methoxy and ketone groups in this compound suggests potential interactions with various enzymes, which may facilitate metabolic processes. These functional groups are known to participate in biological reactions, possibly acting as substrates for enzymatic activity . While specific studies focusing solely on this compound are scarce, similar compounds have been studied for their biological effects.

Potential Applications

Research indicates that derivatives of propanoic acid, including those with methoxy and ketone functionalities, may exhibit antimicrobial, antimalarial, and antiparasitic activities . The structural similarities to other bioactive compounds imply that this compound could also possess such properties.

Toxicological Profile

Despite its potential benefits, safety data indicates that this compound can be harmful if inhaled or if it comes into contact with skin. It is classified as an irritant, causing skin and eye irritation upon exposure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methoxy-3-oxopropanoic acid, and how do they compare in efficiency?

  • Answer : Two primary methods are documented:

Esterification of malonic acid : Reacting malonic acid with methanol under acidic conditions to yield the monoester (this compound). This method requires careful control of stoichiometry to avoid di-ester formation .

Palladium-catalyzed coupling : Used in aryl-functionalized derivatives, such as 2-(2,4-dimethoxyphenyl)-3-methoxy-3-oxopropanoic acid, via cross-coupling reactions. This approach achieves high yields (87%) but demands anhydrous conditions and specialized catalysts (e.g., EDCI, DMAP) .

Method YieldKey ConditionsLimitationsReference
Esterification~70%H₂SO₄ catalyst, methanol refluxDi-ester byproduct formation
Pd-catalyzed synthesis87%EDCI/DMAP, DCM, 26h reactionRequires inert atmosphere

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Answer : Key characterization methods include:

  • ¹H/¹³C NMR : Distinct peaks for the methoxy (δ ~3.74 ppm, singlet) and carbonyl groups (δ ~167–173 ppm). For derivatives, aromatic protons appear at δ 6.5–7.5 ppm (e.g., 2-(2,4-dimethoxyphenyl) variant) .
  • FT-IR : Strong absorption at ~1734 cm⁻¹ (C=O stretch) and ~1198 cm⁻¹ (C-O of ester) .
  • HRMS : Confirm molecular ion peaks (e.g., [C₂₆H₅₀O₁₄ + Na]⁺ at m/z 609.30928) .
Technique Key SignalsExample Data (from )
¹H NMRMethoxy: δ 3.74 ppm (s, 3H); Ethylene glycol chains: δ 3.43–3.70 ppm (m)
¹³C NMRCarbonyl: δ 167.05, 166.57 ppm; Methoxy: δ 52.62 ppm

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Answer :

  • Catalyst selection : Use EDCI/DMAP for esterification to minimize side reactions .
  • Solvent choice : Anhydrous DCM or THF prevents hydrolysis of the ester group .
  • Purification : Dual-column chromatography (e.g., ethyl acetate followed by 5% ethanol in DCM) removes unreacted starting materials .
  • Temperature control : Maintain 0–25°C during sensitive steps (e.g., coupling reactions) to avoid decomposition .

Q. What strategies address instability or decomposition during storage?

  • Answer :

  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent moisture absorption and oxidation .
  • Handling : Use gloveboxes for hygroscopic intermediates. Avoid prolonged exposure to light, as aryl derivatives may photodegrade .

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?

  • Answer :

  • Cross-validation : Compare with NIST reference data (e.g., 3-(3-Methoxyphenyl)propanoic acid: δ 3.74 ppm for methoxy) .
  • Isotopic labeling : Use deuterated solvents (CDCl₃) to confirm solvent-related shifts .
  • Synthetic controls : Prepare authentic samples via alternative routes to verify reproducibility .

Q. What is the role of this compound in synthesizing functional materials (e.g., organic semiconductors)?

  • Answer : The compound serves as a precursor for branched ethylene glycol-based malonates (e.g., M6 in ), which enhance dielectric constants in organic semiconductors. Key steps:

  • Functionalization : Coupling with oligoethylene glycol chains (e.g., 2b in ) via ester linkages.
  • Purification : Silica gel chromatography ensures monodisperse products for consistent device performance .

Q. What safety protocols are critical for handling this compound and its derivatives?

  • Answer :

  • Hazard mitigation : Although classified as "no known hazard" in some SDS, assume irritant properties. Use PPE (gloves, goggles) .
  • Waste disposal : Segregate halogenated byproducts (e.g., brominated derivatives) and collaborate with certified waste management services .

Q. Applications in Academic Research

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

  • Answer : The ester group enables facile derivatization:

  • Peptide coupling : React with amino acids (e.g., tert-butoxycarbonyl-protected variants) to generate prodrug candidates .
  • Enzyme inhibition studies : Modify the methoxy group to probe active-site interactions (e.g., tyrosine kinase inhibitors) .

Q. What methodological challenges arise when using this compound in multi-step organic syntheses?

  • Answer :

  • Competing reactivity : The β-keto ester moiety may undergo unintended cyclization. Mitigate by using bulky protecting groups (e.g., benzyl in ) .
  • Scale-up limitations : Low yields in Pd-catalyzed reactions require catalyst recycling or flow chemistry approaches .

Properties

IUPAC Name

3-methoxy-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c1-8-4(7)2-3(5)6/h2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVZQAXFSQKDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347001
Record name 3-Methoxy-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16695-14-0
Record name 3-Methoxy-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-3-oxopropanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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